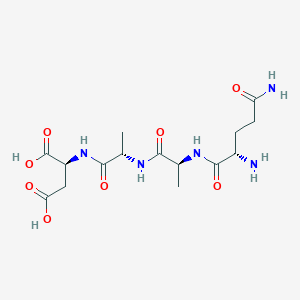

L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid

CAS No.: 647008-42-2

Cat. No.: VC16900340

Molecular Formula: C15H25N5O8

Molecular Weight: 403.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 647008-42-2 |

|---|---|

| Molecular Formula | C15H25N5O8 |

| Molecular Weight | 403.39 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid |

| Standard InChI | InChI=1S/C15H25N5O8/c1-6(19-14(26)8(16)3-4-10(17)21)12(24)18-7(2)13(25)20-9(15(27)28)5-11(22)23/h6-9H,3-5,16H2,1-2H3,(H2,17,21)(H,18,24)(H,19,26)(H,20,25)(H,22,23)(H,27,28)/t6-,7-,8-,9-/m0/s1 |

| Standard InChI Key | KVMHHPCQICFUAW-JBDRJPRFSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)N |

| Canonical SMILES | CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)N |

Introduction

Structural Characteristics and Physicochemical Properties

Amino Acid Composition and Sequence

Gln-Ala-Ala-Asp is a linear tetrapeptide with the sequence L-glutamine (Gln), L-alanine (Ala), L-alanine (Ala), and L-aspartic acid (Asp). The presence of both polar (Gln, Asp) and nonpolar (Ala) residues confers amphipathic properties, enabling interactions with diverse biological targets. The molecular formula, inferred from its composition, is , with a theoretical molecular weight of 442.4 g/mol.

Solubility and Stability

Peptides containing glutamine and aspartic acid typically exhibit moderate water solubility due to their ionizable side chains. For example, L-alanyl-L-glutamine (Ala-Gln), a related dipeptide, demonstrates high solubility (up to 568 g/L at 20°C) . Gln-Ala-Ala-Asp likely shares this characteristic, though its longer chain may reduce solubility compared to shorter peptides. Stability in aqueous solutions depends on pH and temperature, with degradation risks at extremes. The presence of alanine residues, known for stabilizing peptide backbones, may enhance its structural resilience .

Synthesis and Manufacturing Considerations

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing short peptides like Gln-Ala-Ala-Asp. This technique involves sequential coupling of amino acids to a resin-bound chain, followed by cleavage and purification. Critical parameters include:

-

Coupling efficiency: Minimizing racemization during glutamine and aspartic acid incorporation.

-

Side-chain protection: Using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent unwanted reactions .

Post-Synthesis Purification

High-performance liquid chromatography (HPLC) is essential for isolating Gln-Ala-Ala-Asp from synthesis byproducts. Analytical standards, such as those used for Ala-Gln (purity ≥98%, HPLC-verified) , provide benchmarks for quality control.

Biological Activities and Mechanisms of Action

Metabolic and Cellular Functions

While no studies directly examine Gln-Ala-Ala-Asp, related peptides offer clues. For instance, dietary Ala-Gln supplementation in Amur sturgeon enhanced growth performance by modulating lipid metabolism and cytokine signaling . Similarly, tetrapeptides like Glu-Asp-Gln-Gln (EDQQ) act as metabolites, suggesting roles in nitrogen balance and energy production . Gln-Ala-Ala-Asp may influence similar pathways due to its glutamine and aspartic acid content, which are critical in nucleotide synthesis and urea cycle regulation.

Comparative Analysis with Related Peptides

The table below contrasts Gln-Ala-Ala-Asp with structurally similar peptides:

Gln-Ala-Ala-Asp distinguishes itself through its combination of polar and nonpolar residues, enabling multifunctional interactions absent in shorter peptides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume